molecular formula C19H20N2S B2481784 2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole CAS No. 1207038-63-8

2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole

Cat. No. B2481784
CAS RN: 1207038-63-8
M. Wt: 308.44
InChI Key: NFFJMQCLRKMJFO-UHFFFAOYSA-N
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Description

2-(ethylthio)-1,5-di-p-tolyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been extensively studied for its potential applications in various scientific fields.

Mechanism of Action

Target of Action

Similar compounds, such as 2-ethylthio-4-methylaminoquinazoline derivatives, have been found to target the cytochrome bc1 complex in mycobacterium tuberculosis

Mode of Action

Compounds with similar structures, such as sethoxydim, inhibit lipid formation by inhibiting acetyl-coa carboxylase (accase), the enzyme catalyzing the first step in de novo fatty acid synthesis . This inhibition presumably blocks the production of phospholipids, which are essential components of cell membranes .

Biochemical Pathways

Based on the mode of action of similar compounds, it can be inferred that it may affect the fatty acid synthesis pathway

Pharmacokinetics

Similar compounds like sethoxydim are rapidly absorbed by both roots and foliage and are generally rainfast by 1 hr after application . Sethoxydim is systemic and is translocated via both xylem and phloem (primarily) to meristematic regions of roots, rhizomes, and shoots where it accumulates . Translocation is relatively slow .

Result of Action

Similar compounds like sethoxydim cause cessation of growth within 2-3 days after application . Growing tissue in the nodes and buds become necrotic, young leaves are first affected and turn yellow (within 1-3 weeks) and then brown, depending on growing conditions and crop competition .

Action Environment

The action of 2-(Ethylthio)-1,5-di-p-tolyl-1H-imidazole may be influenced by various environmental factors. For instance, rainfall within 1 hour after application may reduce the efficacy of similar compounds like sethoxydim . If treated grasses are stressed (lack of moisture, flooding, prolonged cool temperatures) control will be delayed or reduced . Since there is no residual activity, a second application and/or cultivation may be necessary to control a new flush of weeds .

properties

IUPAC Name

2-ethylsulfanyl-1,5-bis(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S/c1-4-22-19-20-13-18(16-9-5-14(2)6-10-16)21(19)17-11-7-15(3)8-12-17/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFJMQCLRKMJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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